molecular formula C17H11Cl2NO2 B1335924 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid CAS No. 725221-35-2

7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B1335924
CAS No.: 725221-35-2
M. Wt: 332.2 g/mol
InChI Key: AWZFEADCCFMMDL-UHFFFAOYSA-N
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Description

7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research. This compound features a quinoline core, which is a nitrogen-containing heterocyclic structure, and is substituted with chlorine atoms and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid typically involves the condensation of 2-chlorobenzaldehyde with 2-amino-5-chlorotoluene in the presence of a suitable catalyst, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reactants are mixed in reactors under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agents used.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and bacterial infections.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, its ability to intercalate into DNA can result in the inhibition of DNA replication and transcription, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug that shares structural similarities with the quinoline core.

    Quinoline-4-carboxylic acid: Another derivative with similar chemical properties but different biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms and a carboxylic acid group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

7-chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-9-13(18)7-6-10-12(17(21)22)8-15(20-16(9)10)11-4-2-3-5-14(11)19/h2-8H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZFEADCCFMMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901174138
Record name 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725221-35-2
Record name 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725221-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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